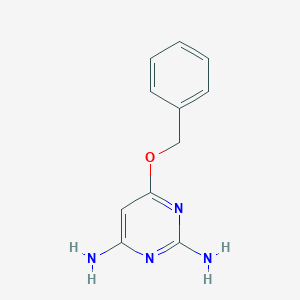
4-羟基喹啉-3-甲醛
描述
4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
科学研究应用
4-Hydroxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
4-Hydroxyquinoline-3-carbaldehyde, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with various biological targets due to their broad spectrum of bioactivity .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to undergo substitution reactions at specific positions, leading to the formation of new compounds .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it can be inferred that 4-Hydroxyquinoline-3-carbaldehyde may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight of 17317 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities . Therefore, it can be inferred that 4-Hydroxyquinoline-3-carbaldehyde may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3-carbaldehyde typically involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for 4-Hydroxyquinoline-3-carbaldehyde often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
化学反应分析
Types of Reactions: 4-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid.
Reduction: Formation of 4-hydroxyquinoline-3-methanol.
Substitution: Reactions with nucleophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, 4-hydroxyquinoline-3-methanol, and various substituted quinoline derivatives .
相似化合物的比较
4-Hydroxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Hydroxyquinoline: Features a hydroxyl group at the 2-position, leading to different chemical properties and applications.
Quinoline-3-carboxaldehyde: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 4-Hydroxyquinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-12-8 | |
| Record name | 7509-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
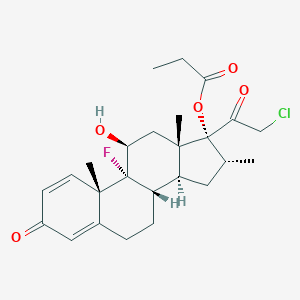




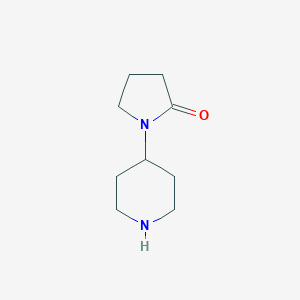

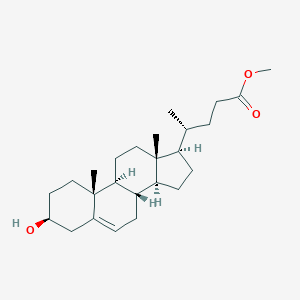
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
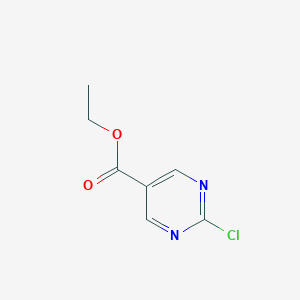
![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

